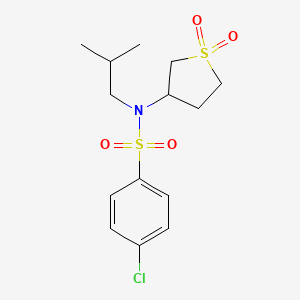

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide

Description

4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 4-position and two distinct nitrogen-bound groups: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety and an isobutyl chain. The chlorine substituent enhances electrophilicity and may influence binding affinity in biological systems, while the tetrahydrothiophene dioxide ring contributes to solubility and conformational rigidity.

Its molecular weight, inferred from analogs, is approximately 373.8 g/mol (based on a benzamide analog with a nitro group, C₁₅H₁₉ClN₂O₅S, MW 374.84) .

Properties

IUPAC Name |

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4S2/c1-11(2)9-16(13-7-8-21(17,18)10-13)22(19,20)14-5-3-12(15)4-6-14/h3-6,11,13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHIALDBOWNFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C13H16ClN2O2S2

- Molecular Weight : 320.85 g/mol

- CAS Number : Not specified in available literature.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on the Wnt/β-catenin signaling pathway, which is crucial in various cancer types.

Inhibition of β-Catenin

Research indicates that this compound acts as a potent inhibitor of β-catenin-mediated transcription. In vitro studies have demonstrated that it significantly reduces the proliferation of colorectal cancer cell lines (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM, respectively .

In Vitro Studies

A series of in vitro experiments were conducted to assess the compound's effects on cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| SW480 | 2 | Inhibited proliferation |

| HCT116 | 0.12 | Strong inhibition |

These results suggest a promising profile for the compound as a potential anticancer agent.

In Vivo Studies

In vivo studies using BALB/C nu/nu mice with HCT116 xenografts showed that treatment with this compound resulted in a significant reduction in tumor size and decreased expression of the proliferation marker Ki67 . This evidence supports its potential application in cancer therapy.

Case Studies

- Colorectal Cancer Treatment : A study highlighted the effectiveness of this compound in reducing tumor growth in animal models. The treatment led to significant downregulation of cancer-related genes, indicating its role as a therapeutic agent .

- Metabolic Stability : Comparative studies showed that the compound exhibited higher metabolic stability than other reference compounds after incubation with human and mouse liver microsomes, suggesting favorable pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide with structurally related compounds from the evidence:

Key Structural and Functional Differences:

Functional Group Variation: The target compound and the pyrazole-containing analog are sulfonamides, whereas others are benzamides.

Substituent Effects :

- Isobutyl vs. Bulky Groups : The isobutyl chain in the target compound and its benzamide analog may enhance lipophilicity compared to the furan-methyl or tert-butylbenzyl groups , which introduce aromatic or heterocyclic moieties.

- Sulfolane Ring : The 1,1-dioxidotetrahydrothiophen-3-yl group is consistent across all compounds, contributing to solubility in polar solvents due to the sulfone group’s polarity.

Molecular Weight and Physicochemical Properties :

- The tert-butylbenzyl-substituted benzamide has the highest molecular weight (420.0 g/mol), likely reducing aqueous solubility compared to smaller analogs.

- Data gaps (e.g., melting points, logP) in the evidence limit direct comparisons of physicochemical behavior.

Potential Biological Implications: Sulfonamides like the target compound and the pyrazole derivative may exhibit distinct biological targeting compared to benzamides, given sulfonamides’ prevalence in enzyme inhibition (e.g., carbonic anhydrase).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.